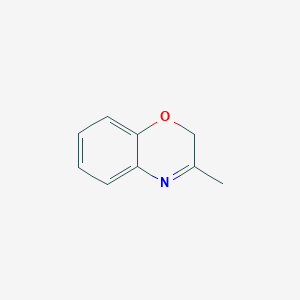
2H-1,4-Benzoxazine, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazine, 3-methyl- is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 2H-1,4-Benzoxazine, 3-methyl- involves the reaction of o-aminophenols with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) and water (H₂O) in an ionic liquid medium . This method is advantageous due to its high yield and environmentally benign conditions. Another common method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine, 3-methyl- typically involves large-scale synthesis using the aforementioned methods. The use of ionic liquids in industrial settings is particularly appealing due to their recyclability and reduced environmental impact .
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like acetyl chloride and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and benzoxazine oxides .
科学的研究の応用
2H-1,4-Benzoxazine, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Employed in the synthesis of polymers and resins due to its stability and reactivity.
作用機序
The mechanism by which 2H-1,4-Benzoxazine, 3-methyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Another benzoxazine derivative with similar biological activities.
3,4-Dihydro-2H-1,3-benzoxazine: Known for its use in polymer synthesis.
7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: Exhibits enhanced antimicrobial properties due to the presence of fluorine atoms.
Uniqueness
2H-1,4-Benzoxazine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
特性
CAS番号 |
55000-20-9 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3-methyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5H,6H2,1H3 |
InChIキー |
GMSWGAOENMAHID-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



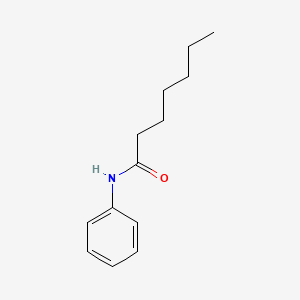
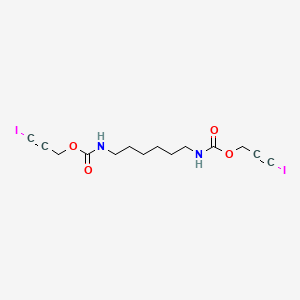
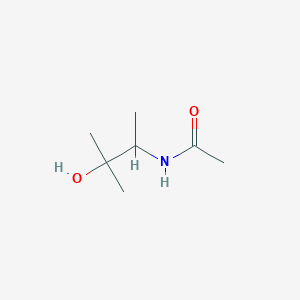
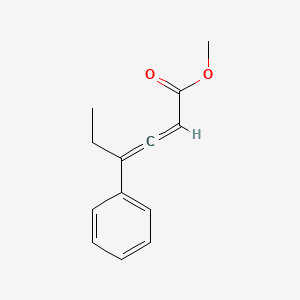
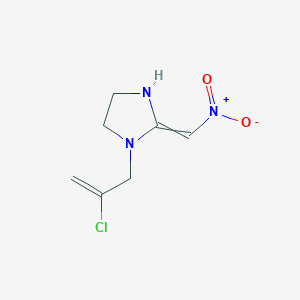
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)

